

# 4-Benzylbenzonitrile molecular weight and formula

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## Compound of Interest

Compound Name: 4-Benzylbenzonitrile

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An In-depth Technical Guide to **4-Benzylbenzonitrile**: Synthesis, Characterization, and Applications in Drug Discovery

## Abstract

**4-Benzylbenzonitrile**, a bifunctional aromatic compound, serves as a pivotal intermediate in the landscape of modern organic synthesis and medicinal chemistry. Its structure, incorporating a stable benzyl ether linkage and a versatile nitrile group, makes it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive technical overview intended for researchers, scientists, and professionals in drug development. We will delve into its core physicochemical properties, detail a robust synthetic protocol via Williamson ether synthesis, offer an in-depth analysis of its spectroscopic signature, and explore its reactivity and strategic applications as a precursor to pharmacologically relevant scaffolds.

## Core Physicochemical Properties

**4-Benzylbenzonitrile** is a white to off-white crystalline solid under standard conditions. Its key properties are summarized below, providing foundational data for experimental design and characterization.

Property	Value	Reference(s)
Molecular Formula	C <sub>14</sub> H <sub>11</sub> NO	[1][2][3]
Molecular Weight	209.25 g/mol	[1][2]
IUPAC Name	4-(Phenylmethoxy)benzonitrile	[4]
CAS Number	52805-36-4	[1][3]
Appearance	White to off-white powder/crystal	[3]
Melting Point	94 °C	[5]
Boiling Point	374.0 ± 17.0 °C at 760 mmHg	[5]
Purity	≥98.0% (Typical)	[1]
Storage	Store at room temperature in a dry, sealed container	[3]

## Synthesis and Mechanistic Rationale

The most efficient and widely adopted method for preparing **4-Benzylbenzonitrile** is the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN<sub>2</sub>) mechanism.[1][6] The synthesis involves the deprotonation of the phenolic hydroxyl group of 4-hydroxybenzonitrile to form a nucleophilic phenoxide, which then attacks the electrophilic benzylic carbon of a benzyl halide.

## Causality in Experimental Design

- **Choice of Reactants:** The synthesis starts from 4-hydroxybenzonitrile and a benzyl halide (e.g., benzyl bromide or benzyl chloride). This pathway is strategically chosen because the alternative—reacting benzyl alcohol with 4-halobenzonitrile—is not feasible under standard Williamson conditions, as SN<sub>2</sub> reactions do not occur at sp<sup>2</sup>-hybridized aromatic carbons.[6][7]
- **Base and Solvent System:** A moderately weak base like potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) is sufficient to deprotonate the phenol, which is significantly more acidic than an aliphatic

alcohol.[8] Stronger bases like sodium hydride (NaH) are also effective but require stricter anhydrous conditions.[8] A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile is ideal as it effectively solvates the potassium cation without solvating the phenoxide anion, thus maximizing the nucleophilicity of the phenoxide.[8]

- Reaction Temperature: The reaction is typically heated (e.g., to 80 °C) to ensure a reasonable reaction rate for the SN2 displacement, which has a significant activation energy barrier.

## Detailed Experimental Protocol: Williamson Ether Synthesis

Objective: To synthesize **4-Benzylxybenzonitrile** from 4-hydroxybenzonitrile and benzyl bromide.

Materials:

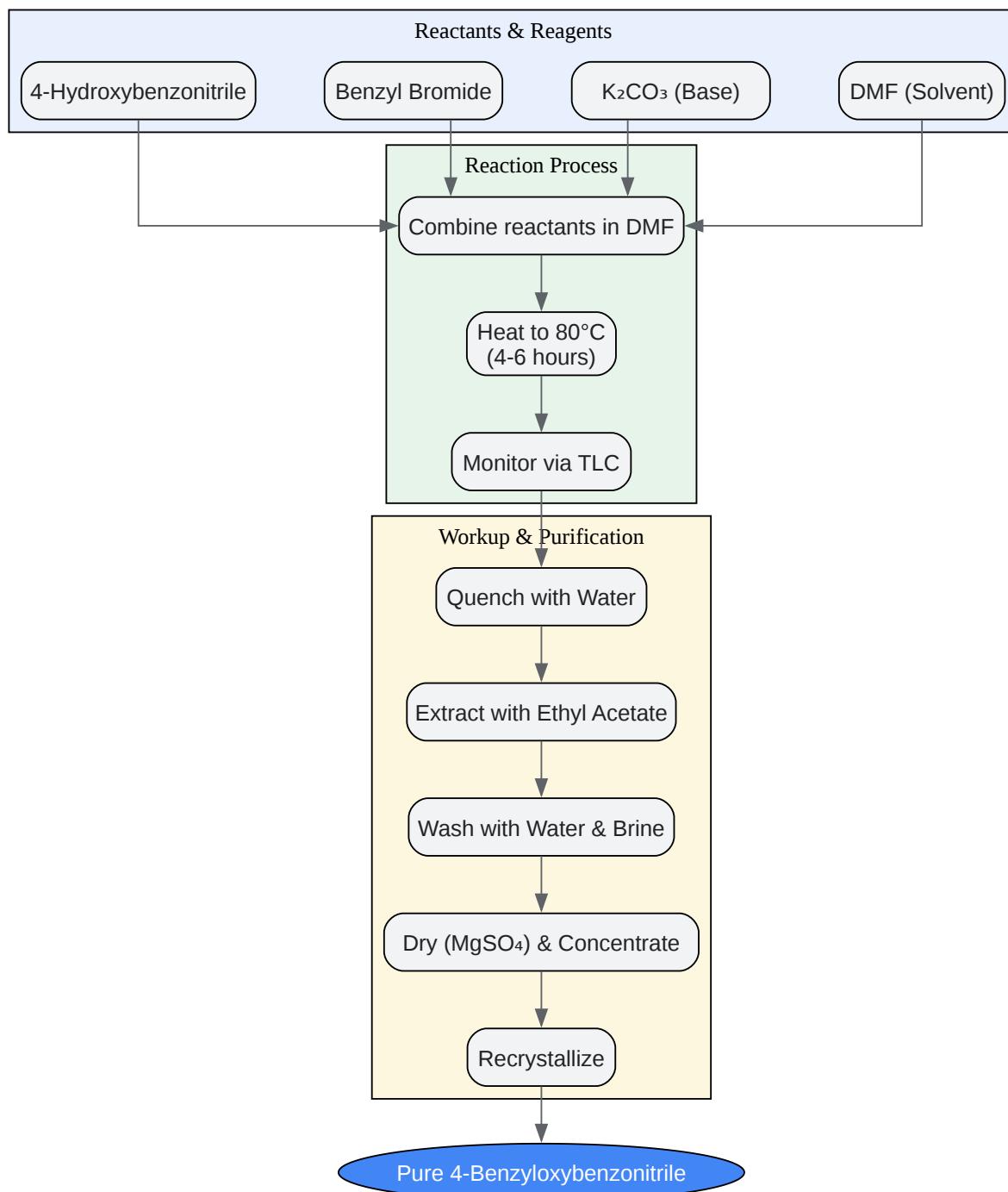
- 4-Hydroxybenzonitrile (1.0 eq)
- Benzyl bromide (1.1 eq)
- Potassium carbonate ( $K_2CO_3$ ), anhydrous (1.5 eq)
- N,N-Dimethylformamide (DMF), anhydrous
- Ethyl acetate
- Deionized water
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ( $MgSO_4$ )

Procedure:

- To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxybenzonitrile (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

- Add anhydrous DMF to the flask until the solids are suspended (approx. 5-10 mL per gram of 4-hydroxybenzonitrile).
- Begin vigorous stirring and add benzyl bromide (1.1 eq) to the suspension dropwise at room temperature.
- Heat the reaction mixture to 80 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-hydroxybenzonitrile spot is consumed.
- After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water (3x the volume of DMF).
- Extract the aqueous phase with ethyl acetate (3x).
- Combine the organic layers and wash sequentially with deionized water (2x) and brine (1x) to remove residual DMF and salts.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure **4-Benzylbenzonitrile** as a white crystalline solid.

## Synthesis Workflow Diagram

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Caption: Workflow for the synthesis of **4-Benzylbenzonitrile**.

## Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized product. The expected data from FTIR,  $^1\text{H}$  NMR, and  $^{13}\text{C}$  NMR are detailed below.

### Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides definitive evidence for the key functional groups. The absence of a broad O-H stretch (from the starting material) and the appearance of characteristic ether and nitrile peaks are confirmatory.

- $\sim 2225 \text{ cm}^{-1}$  (Strong, Sharp): This peak is characteristic of the C≡N (nitrile) stretching vibration. Its position indicates it is conjugated with the aromatic ring.[9]
- $\sim 1250 \text{ cm}^{-1}$  (Strong): This corresponds to the asymmetric C-O-C (aryl ether) stretching vibration.
- $\sim 1020 \text{ cm}^{-1}$  (Medium): This corresponds to the symmetric C-O-C stretching vibration.
- $\sim 3060\text{--}3030 \text{ cm}^{-1}$  (Medium): Aromatic C-H stretching from both benzene rings.
- $\sim 1605, 1500 \text{ cm}^{-1}$  (Medium-Strong): Aromatic C=C ring stretching vibrations.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the carbon-hydrogen framework.[10][11]

$^1\text{H}$  NMR (400 MHz,  $\text{CDCl}_3$ ):

- $\delta \sim 7.60$  (d, 2H,  $J \approx 8.8 \text{ Hz}$ ): Two aromatic protons ortho to the nitrile group. They are deshielded by the electron-withdrawing effect of the -CN group.
- $\delta \sim 7.45\text{--}7.30$  (m, 5H): Five protons of the unsubstituted benzyl ring.
- $\delta \sim 7.00$  (d, 2H,  $J \approx 8.8 \text{ Hz}$ ): Two aromatic protons ortho to the ether linkage. They are shielded by the electron-donating effect of the oxygen.
- $\delta \sim 5.10$  (s, 2H): Two benzylic protons (-O-CH<sub>2</sub>-Ph). They appear as a singlet as there are no adjacent protons.

<sup>13</sup>C NMR (100 MHz, CDCl<sub>3</sub>):

- δ ~162.0: Quaternary carbon of the benzonitrile ring attached to the oxygen (C-O).
- δ ~136.0: Quaternary carbon of the benzyl ring attached to the methylene group (-CH<sub>2</sub>-C).
- δ ~134.0: Two equivalent aromatic carbons ortho to the nitrile group (CH).
- δ ~129.0, 128.5, 127.5: Aromatic carbons of the benzyl ring (CH).
- δ ~119.0: Quaternary carbon of the nitrile group (-C≡N).
- δ ~115.5: Two equivalent aromatic carbons ortho to the ether linkage (CH).
- δ ~105.0: Quaternary carbon of the benzonitrile ring attached to the nitrile group (C-CN).
- δ ~70.5: Benzylic carbon (-O-CH<sub>2</sub>-Ph).

## Reactivity and Applications in Drug Discovery

**4-Benzylbenzonitrile** is a strategic precursor in drug discovery due to its dual functionality. The nitrile group is a versatile functional handle, while the benzyl ether serves as a robust protecting group for the phenol, which can be deprotected in later synthetic stages if required.

## Key Chemical Transformations

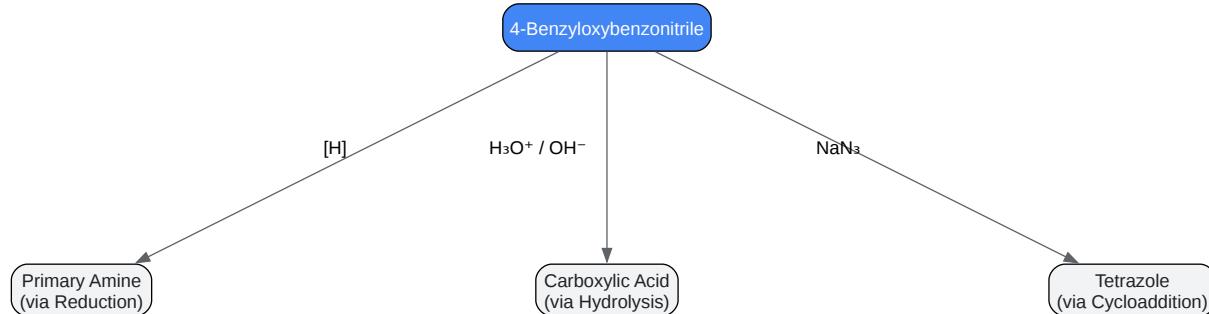
- Reduction of the Nitrile: The nitrile can be reduced to a primary amine (-CH<sub>2</sub>NH<sub>2</sub>) using powerful reducing agents like lithium aluminum hydride (LiAlH<sub>4</sub>) or through catalytic hydrogenation (e.g., H<sub>2</sub>, Raney Nickel). This introduces a basic amine, a common pharmacophore in many drug molecules.
- Hydrolysis of the Nitrile: The nitrile can be hydrolyzed under acidic or basic conditions to a carboxylic acid (-COOH), providing a key site for forming amides, esters, or other acid derivatives.<sup>[4]</sup>
- Conversion to Tetrazole: The nitrile can react with azides (e.g., sodium azide with a Lewis acid) in a [3+2] cycloaddition to form a tetrazole ring. The tetrazole is a well-established

bioisostere for a carboxylic acid, offering similar acidity and hydrogen bonding capabilities but with improved metabolic stability and cell permeability.

- Debenylation: The benzyl ether can be cleaved via catalytic hydrogenolysis ( $H_2$ , Pd/C) to reveal the phenol. This is often a late-stage step to unmask a key hydrogen bond donor or to provide a site for further functionalization.

## Strategic Role in Medicinal Chemistry

The compound serves as a scaffold to build molecules with diverse biological activities. Benzonitrile-containing molecules have been investigated as enzyme inhibitors, receptor antagonists, and agents for various therapeutic areas.<sup>[12][13][14]</sup> Its utility lies in its ability to position functional groups in a defined three-dimensional space, enabling targeted interactions with biological macromolecules.



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Caption: Key transformations of **4-Benzylbenzonitrile** into pharmacologically relevant functional groups.

## Safety and Handling

As with any chemical reagent, proper safety protocols must be followed.

- **Handling:** Handle in a well-ventilated area or fume hood. Wear suitable protective clothing, including gloves and safety glasses. Avoid formation of dust and aerosols.[15]
- **Hazards:** May be harmful if swallowed. Avoid contact with skin and eyes.
- **Storage:** Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
- **In case of fire:** Use appropriate extinguishing media for surrounding fire. Hazardous decomposition products may include carbon oxides, nitrogen oxides, and hydrogen cyanide.

## Conclusion

**4-Benzylxybenzonitrile** is a high-value chemical intermediate with well-defined properties and a straightforward, robust synthesis. Its true power for researchers lies in the predictable reactivity of its nitrile and ether functionalities, which allows for its strategic incorporation into complex synthetic routes targeting novel therapeutic agents. A thorough understanding of its synthesis, characterization, and chemical behavior is fundamental to leveraging its full potential in the demanding field of drug discovery and development.

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